N-(3-methoxyphenyl)-4-nitrobenzamide
Overview
Description
“N-(3-methoxyphenyl)-4-nitrobenzamide” is a chemical compound. Its structure and properties would be similar to other benzamide derivatives .
Chemical Reactions Analysis
The chemical reactions involving “N-(3-methoxyphenyl)-4-nitrobenzamide” would depend on its specific structure and the conditions under which the reactions are carried out. Unfortunately, specific reactions or analysis for this compound were not found .
Scientific Research Applications
Corrosion Inhibition
N-(3-methoxyphenyl)-4-nitrobenzamide derivatives demonstrate significant potential in corrosion inhibition studies. For instance, research indicates that electron-releasing methoxy substituents enhance the efficiency of these compounds as corrosion inhibitors, particularly in acidic environments. This is supported by electrochemical impedance spectroscopy and polarization studies, revealing these derivatives as effective interface corrosion inhibitors (Mishra et al., 2018).
Chemical Synthesis and Characterization
There has been considerable interest in synthesizing and characterizing various derivatives of N-(3-methoxyphenyl)-4-nitrobenzamide. Studies involve the use of different spectroscopic techniques like FTIR, NMR, and density functional theory (DFT) investigations for detailed structural analysis of these compounds (Al‐Sehemi et al., 2017).
Pharmaceutical Research
In the pharmaceutical domain, some derivatives of N-(3-methoxyphenyl)-4-nitrobenzamide have been investigated for their potential therapeutic effects, such as antifibrillatory activity. Certain analogs have shown enhanced potency and longer duration of action compared to established drugs (Davydova et al., 2000).
Material Science and Catalysis
Research in material science has also explored the applications of N-(3-methoxyphenyl)-4-nitrobenzamide derivatives in the synthesis of cyclometalated complexes. These complexes are used in catalysis, particularly in C–H bond functionalization reactions, showcasing their significance in organic synthesis (Zhou et al., 2018).
Potential Applications in Neuropharmacology
In neuropharmacology, certain compounds structurally related to N-(3-methoxyphenyl)-4-nitrobenzamide have been studied for their psycho- and neurotropic properties. These investigations aim to identify potential psychoactive compounds for treating various neurological disorders (Podolsky et al., 2017).
properties
IUPAC Name |
N-(3-methoxyphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(9-13)15-14(17)10-5-7-12(8-6-10)16(18)19/h2-9H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGXEHBNABOKOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-4-nitrobenzamide |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.